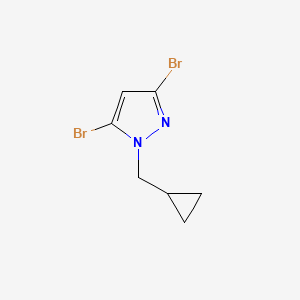

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Description

BenchChem offers high-quality 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDRUSNGLABNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593023-61-0 | |

| Record name | 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: A Comprehensive Technical Guide

Executive Summary

The pyrazole scaffold is a privileged heterocycle in modern drug discovery, frequently embedded in agents targeting kinases (e.g., LIMK, JAK) and in advanced agrochemicals 1. Specifically, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole serves as a high-value, di-halogenated synthetic building block. The presence of two bromine atoms at the 3- and 5-positions enables orthogonal, late-stage functionalization via metal-catalyzed cross-coupling or regioselective halogen-metal exchange 2. This guide details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for its synthesis via N-alkylation.

Mechanistic Rationale & Structural Logic

Regiochemical Symmetry

A common challenge in the N-alkylation of asymmetric pyrazoles is the formation of N1 and N2 regioisomers, which are dictated by competing steric and electronic factors 1. However, the starting material, 3,5-dibromo-1H-pyrazole, elegantly circumvents this issue. In solution, the unalkylated precursor exists as a rapidly interconverting mixture of tautomers. Because the substituents at the 3- and 5-positions are identical, deprotonation yields a resonance-stabilized, symmetric pyrazolide anion. Subsequent SN2 attack on the electrophile yields exclusively the desired 3,5-dibromo-1-(cyclopropylmethyl)pyrazole, with zero regiochemical ambiguity.

Fig 1. Mechanistic pathway of deprotonation and SN2 alkylation.

Causality of Reagent Selection

-

Base Selection: Sodium hydride (NaH) is the preferred base for this transformation 3. NaH ensures rapid, irreversible deprotonation, driving the formation of the pyrazolide anion to completion while evolving hydrogen gas—a critical visual indicator of reaction progress.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are optimal. These polar aprotic solvents minimize the activation energy of the SN2 transition state by poorly solvating the pyrazolide anion, thereby enhancing its nucleophilicity.

-

Electrophile: Cyclopropylmethyl bromide is highly reactive toward SN2 displacement due to minimal steric hindrance at the primary carbon. Strict temperature control (0 °C to RT) is necessary to prevent competitive elimination side reactions.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines a robust, scalable synthesis utilizing a NaH/THF system, adapted from validated patent literature for pyrazole alkylation 3. The workflow is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Step-by-Step Workflow

-

Preparation & Deprotonation: Charge a flame-dried, multi-neck round-bottom flask with NaH (60% dispersion in mineral oil, 1.5 eq) and anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 3,5-dibromo-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Validation Check: Observe the evolution of H2 gas (bubbling). The cessation of gas evolution indicates complete deprotonation. Stir for an additional 30 minutes at 0 °C.

-

-

Electrophilic Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the cooled reaction mixture.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C). Stir for 3 to 16 hours depending on the scale.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material ( Rf≈0.2 ) must disappear entirely, replaced by a single, less polar product spot ( Rf≈0.6 ).

-

-

Quenching: Cool the mixture back to 0 °C. Carefully quench excess NaH by the dropwise addition of saturated aqueous NH4Cl .

-

Validation Check: The cessation of bubbling confirms the complete neutralization of residual hydride.

-

-

Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water, then brine, to remove residual THF and salts. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to afford the pure title compound.

Fig 2. Self-validating experimental workflow for N-alkylation.

Quantitative Data: Condition Optimization

The table below summarizes the causality and outcomes of varying the reaction parameters, demonstrating why the NaH/THF system is generally preferred for optimal yield and purity over milder carbonate bases 4.

| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |

| NaH (1.5) | THF | 0 to RT | 4 | 85 - 92 | Irreversible deprotonation; clean SN2 profile; minimal side products. |

| NaH (2.5) | THF | 0 to RT | 4 | 88 | Excess base provides no kinetic benefit and complicates the aqueous quench. |

| K2CO3 (2.0) | DMF | RT to 60 | 16 | 65 - 75 | Heterogeneous reaction; requires heating; slower kinetics leading to lower throughput. |

| Cs2CO3 (1.5) | MeCN | 80 (reflux) | 12 | 70 - 80 | Cesium effect enhances solubility, but extended heating risks electrophile degradation. |

Downstream Applications: Orthogonal Functionalization

Once synthesized, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole is primed for highly regioselective functionalization. Despite the apparent symmetry of the two bromine atoms, the 5-position is significantly more susceptible to halogen-metal exchange.

Treatment with n-Butyllithium (n-BuLi) at -78 °C selectively lithiates the 5-position due to the inductive directing effect of the adjacent N1 alkylated nitrogen 2. This lithiated intermediate can then be trapped with electrophiles (e.g., CO2 to form carboxylic acids, or DMF to form aldehydes). The remaining bromine at the 3-position can subsequently undergo Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the modular construction of complex polycyclic or highly substituted pyrazole therapeutics.

References

- Title: 3-Bromo-1H-pyrazole | Building Block for R&D Source: BenchChem Technical Support URL

- Source: ACS Publications (Journal of Medicinal Chemistry)

- Title: US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives Source: Google Patents URL

- Title: US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Source: Google Patents URL

Sources

Structure Elucidation of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: A Comprehensive Analytical Framework

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Significance

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized for its favorable physicochemical properties and hydrogen-bonding capabilities [1]. Specifically, 3,5-dibromo-1-(cyclopropylmethyl)pyrazole represents a highly versatile synthetic intermediate. The presence of two bromine atoms at the C3 and C5 positions provides orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex, multi-substituted APIs [2]. Furthermore, the cyclopropylmethyl group at the N1 position imparts a critical balance of lipophilicity and metabolic stability, mitigating the cytochrome P450 (CYP) liabilities often associated with linear alkyl chains.

However, the synthesis of halogenated pyrazoles frequently yields complex mixtures of regioisomers (e.g., 3,4-dibromo vs. 3,5-dibromo vs. 4,5-dibromo). Unambiguous structure elucidation is therefore a critical path requirement before advancing this building block into library synthesis. This guide details a self-validating analytical framework—leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—to definitively confirm the regiochemistry and structural integrity of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole.

Fig 1. Sequential analytical workflow for pyrazole structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The Causality of Isotopic Analysis

Before investing time in complex NMR experiments, the molecular formula must be verified. For halogenated compounds, HRMS provides not only the exact mass but also a definitive isotopic signature. Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic 1:2:1 isotopic cluster corresponding to [M]+ , [M+2]+ , and [M+4]+ . Observing this exact pattern instantly validates the dibrominated nature of the core scaffold.

Quantitative HRMS Data

Molecular Formula: C7H8Br2N2 Theoretical Monoisotopic Mass ( 79Br2 ): 277.9054 Da

| Ion Species | Isotope Combination | Theoretical m/z [M+H]+ | Relative Abundance | Experimental m/z (Typical) |

| [M+H]+ | 79Br/79Br | 278.9132 | ~ 51 % | 278.9130 |

| [M+2+H]+ | 79Br/81Br | 280.9112 | 100 % (Base Peak) | 280.9115 |

| [M+4+H]+ | 81Br/81Br | 282.9091 | ~ 49 % | 282.9095 |

Experimental Protocol: LC-HRMS Acquisition

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using MeOH/H2O (50:50, v/v) containing 0.1% Formic Acid.

-

Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a short 3-minute gradient (5% to 95% Acetonitrile in Water + 0.1% FA).

-

Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

-

Acquisition: Scan across an m/z range of 100–1000 using a Time-of-Flight (TOF) analyzer calibrated to < 2 ppm mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of the pyrazole ring [3]. The challenge lies in distinguishing the 3,5-dibromo isomer from the 3,4-dibromo or 4,5-dibromo isomers.

1D NMR Assignments

-

1H NMR (400 MHz, CDCl3 ): The spectrum is remarkably clean due to the lack of coupling on the pyrazole ring. The isolated C4 proton appears as a sharp singlet at ~6.35 ppm. The cyclopropylmethyl group presents a doublet for the N-CH2 at ~3.95 ppm, a multiplet for the cyclopropyl CH at ~1.25 ppm, and two distinct multiplets for the diastereotopic cyclopropyl CH2 protons at ~0.55 ppm and ~0.35 ppm.

-

13C NMR (100 MHz, CDCl3 ): The pyrazole carbons appear at distinct shifts. The C4 carbon (bearing the proton) is highly shielded at ~105 ppm. The two brominated carbons, C3 and C5, appear at ~127 ppm and ~114 ppm, respectively.

2D NMR (HSQC & HMBC): Breaking the Symmetry

1D NMR cannot definitively assign which brominated carbon is C3 and which is C5. We must use Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity [4].

The Causality of the HMBC Logic: The N-CH2 protons are covalently bound to N1. In the HMBC spectrum, these protons will show a strong 3-bond correlation ( 3JCH ) to the adjacent C5 carbon. Crucially, they cannot show a correlation to C3, as that would require an unobservable 5-bond correlation across the ring. Therefore, the quaternary carbon that correlates with the N-CH2 protons is unambiguously identified as C5. The remaining quaternary carbon is C3.

Fig 2. Key HMBC correlations establishing the 3,5-dibromo regiochemistry.

Quantitative NMR Data Summary

| Position | 1H Shift (ppm) | Multiplicity (J in Hz) | 13C Shift (ppm) | Key HMBC Correlations (1H to 13C) |

| N-CH2 | 3.95 | d (J = 7.2) | 56.2 | C5, Cyclopropyl-CH |

| C3 | - | - | 127.4 | - |

| C4 | 6.35 | s | 105.1 | C3, C5 |

| C5 | - | - | 114.8 | - |

| CH (c-Pr) | 1.25 | m | 11.5 | N-CH2, c-Pr CH2 |

| CH2 (c-Pr) | 0.55, 0.35 | m | 4.2 | c-Pr CH, N-CH2 |

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

1D Acquisition:

-

1H NMR: Acquire at 400 MHz. Parameters: 16 scans, 1-second relaxation delay (d1), 30° pulse angle.

-

13C NMR: Acquire at 100 MHz with proton decoupling. Parameters: 512 scans, 2-second relaxation delay to ensure quaternary carbons relax sufficiently.

-

-

2D Acquisition:

-

HSQC: Set the one-bond coupling constant ( 1JCH ) to 145 Hz. Acquire with 4 scans per increment, 256 t1 increments.

-

HMBC: Set the long-range coupling constant ( nJCH ) to 8 Hz. Acquire with 8 scans per increment, 256 t1 increments. Process with a sine-bell squared window function for optimal resolution.

-

X-Ray Crystallography & Vibrational Spectroscopy

While NMR provides definitive connectivity in solution, X-ray crystallography offers absolute 3D spatial confirmation in the solid state. Unlike N-unsubstituted pyrazoles which form complex hydrogen-bonded catemers or cyclic oligomers [1], the N-alkylation in 3,5-dibromo-1-(cyclopropylmethyl)pyrazole prevents N-H···N interactions. Consequently, the crystal lattice is governed primarily by van der Waals forces and highly directional halogen bonding (Br···Br interactions).

Experimental Protocol: X-Ray Crystallization

-

Vapor Diffusion Method: Dissolve 10 mg of the compound in a minimum volume of Dichloromethane (DCM) in an inner vial.

-

Anti-solvent: Place the inner vial inside a larger outer vial containing 3 mL of Hexanes. Seal the outer vial tightly.

-

Growth: Allow the system to stand undisturbed at room temperature for 48–72 hours. Slow diffusion of hexanes into the DCM will yield diffraction-quality single crystals.

-

Analysis: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å). Solve the structure using direct methods to confirm the 3,5-dibromo substitution pattern.

FT-IR Spectroscopy

Vibrational spectroscopy serves as a rapid, orthogonal quality-control check.

-

C=N and C=C Stretches: Sharp bands observed between 1400–1550 cm⁻¹ characteristic of the heteroaromatic pyrazole ring.

-

C-Br Stretches: Strong, distinct absorption bands in the low-frequency region (650–550 cm⁻¹) confirm the presence of the heavy halogen atoms.

-

Absence of N-H: The complete absence of a broad band at 3100–3200 cm⁻¹ confirms successful N-alkylation [2].

Conclusion

The structural elucidation of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole requires a multi-faceted analytical approach. By combining the isotopic precision of HRMS with the regiochemical mapping power of 2D HMBC NMR, researchers can unambiguously distinguish this highly valuable cross-coupling scaffold from its regioisomeric impurities. This self-validating framework ensures the highest level of scientific integrity before the compound is deployed in downstream pharmaceutical synthesis.

References

-

Frizzo, C. P., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI Molecules, vol. 24, no. 24, 2019. Available at:[Link]

-

Claramunt, R. M., et al. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, vol. 71, no. 19, 2006. Available at:[Link]

-

Arbačiauskienė, E., et al. "Relevant 1H-13C-HSQC, 1H,13C-HMBC, 1H,1H-NOESY correlations and chemical shifts of regioisomers." ResearchGate, 2023. Available at:[Link]

Comprehensive Spectroscopic Characterization of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole: An Analytical Guide

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1593023-61-0) serves as a highly versatile building block. The cyclopropylmethyl moiety imparts enhanced lipophilicity and metabolic stability, while the dibromo substitutions at the C3 and C5 positions act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

To ensure synthetic integrity and regulatory compliance during drug development, rigorous structural validation is mandatory. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Molecular Architecture & Analytical Strategy

The structural elucidation of highly halogenated, nitrogen-rich heterocycles requires an orthogonal analytical approach. The pyrazole core dictates specific electronic distributions that govern NMR chemical shifts, while the dual bromine atoms provide a highly diagnostic isotopic signature in mass spectrometry.

Figure 1. Integrated analytical workflow for the structural elucidation of the pyrazole derivative.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The electronic environment of the pyrazole ring is heavily influenced by the electron-withdrawing nature of the bromine atoms and the lone pairs on the nitrogen atoms[1].

1 H NMR Causality and Assignments

In the 1 H NMR spectrum, the lone proton on the pyrazole ring (C4-H) is isolated between two heavy bromine atoms. Despite the electron-withdrawing inductive effect of the halogens, the mesomeric electron donation from the pyrazole nitrogen counterbalances this, typically placing the C4-H signal around 6.35 - 6.45 ppm as a sharp singlet.

The methylene group (N-CH 2 ) is directly attached to the electron-withdrawing N1 atom, deshielding it to approximately 4.05 - 4.15 ppm . Because it is adjacent to the methine proton of the cyclopropyl ring, it splits into a doublet ( 3JHH≈7.0 Hz). The cyclopropyl ring protons are highly shielded due to the diamagnetic anisotropy of the strained carbon-carbon bonds, pushing them upfield (0.35 - 1.35 ppm).

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Causality |

| C4-H | 6.35 - 6.45 | Singlet (s) | 1H | - | Deshielded by heteroaromatic ring current. |

| N-CH 2 | 4.05 - 4.15 | Doublet (d) | 2H | ~7.0 | Deshielded by N1; coupled to cyclopropyl CH. |

| CH (cyclo) | 1.20 - 1.35 | Multiplet (m) | 1H | - | Methine proton; complex splitting from CH 2 groups. |

| CH 2 (cyclo) | 0.55 - 0.65 | Multiplet (m) | 2H | - | Shielded by cyclopropyl bond anisotropy. |

| CH 2 (cyclo) | 0.35 - 0.45 | Multiplet (m) | 2H | - | Shielded by cyclopropyl bond anisotropy. |

13 C NMR Causality and Assignments

The 13 C NMR spectrum confirms the carbon skeleton. The quaternary carbons C3 and C5 are heavily influenced by the attached bromine atoms. The heavy atom effect of bromine typically shields the attached carbon slightly compared to a protonated equivalent, placing them in the 115 - 127 ppm range[1].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Type | Structural Causality |

| C3 / C5 | 115.0 - 127.0 | Cq | Quaternary pyrazole carbons bearing heavy Br atoms. |

| C4 | 106.0 - 108.0 | CH | Unsubstituted heteroaromatic carbon. |

| N-CH 2 | 55.0 - 57.0 | CH 2 | Strong inductive deshielding from the adjacent N1 atom. |

| CH (cyclo) | 10.5 - 11.5 | CH | Strained ring carbon, highly shielded. |

| CH 2 (cyclo) | 4.0 - 5.0 | CH 2 | Strained ring carbons, highly shielded. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Dissolution: Weigh 15 mg of the analyte and dissolve in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automated tuning/matching and execute gradient Z-shimming until the TMS signal full-width at half-maximum (FWHM) is < 1.0 Hz.

-

Acquisition: Acquire the 1 H spectrum using a 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. For 13 C, utilize a power-gated decoupling sequence (zgpg30) with 1024 scans.

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula (C 7 H 8 Br 2 N 2 ) and identifying the presence of the halogens. The exact monoisotopic mass of the neutral compound is 277.9054 Da .

The Dibromo Isotopic Signature

Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: 79 Br (50.69%) and 81 Br (49.31%). When a molecule contains two bromine atoms, the binomial expansion of these probabilities results in a highly diagnostic 1:2:1 isotopic cluster [2],[3].

For the protonated molecular ion [M+H]+ , the exact mass is 278.9132 Da (nominal m/z 279). The resulting isotopologue distribution will manifest at m/z 279, 281, and 283.

Figure 2. Binomial expansion logic for the dibromo isotope pattern observed in ESI-HRMS.

Protocol: LC-ESI-HRMS Analysis

-

Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

-

Dilution: Dilute to a working concentration of 1 μg/mL using 50:50 Methanol:Water with 0.1% Formic Acid (to facilitate protonation).

-

Ionization Parameters: Inject 5 μL into the LC-ESI-HRMS (e.g., Q-TOF). Operate the Electrospray Ionization (ESI) source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.

-

Data Validation: Extract the ion chromatogram for the theoretical [M+H]+ cluster. Validate the formula by ensuring the mass error is < 5 ppm and the 1:2:1 isotopic ratio is strictly observed.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups. The causality of the observed vibrational frequencies is dictated by Hooke's Law, where bond strength and reduced mass determine the wavenumber.

-

C-H Stretching (Aromatic): ~3120 cm −1 . The sp 2 hybridized C-H bond of the pyrazole ring is stronger than aliphatic C-H bonds, pushing the frequency above 3000 cm −1 .

-

C-H Stretching (Aliphatic/Cyclopropyl): ~2850 - 3080 cm −1 . Cyclopropyl C-H bonds often exhibit unusually high stretching frequencies (often >3000 cm −1 ) due to the high s-character of the strained ring bonds.

-

C=N and C=C Stretching: ~1500 - 1550 cm −1 . Characteristic of the heteroaromatic pyrazole framework.

-

C-Br Stretching: ~600 - 700 cm −1 . The large atomic mass of bromine significantly increases the reduced mass of the oscillator system, dropping the vibrational frequency into the fingerprint region.

Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

-

Sample Application: Place 1-2 mg of the neat solid compound directly onto the center of the ATR crystal.

-

Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid sample and the evanescent wave of the crystal.

-

Acquisition & Processing: Collect the sample spectrum. Apply baseline correction and an ATR correction algorithm to account for the wavelength-dependent penetration depth of the infrared beam.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Chemistry

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-3,5-dibromo-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-3,5-dibromo-1H-pyrazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved drugs.[1][2] This guide details the compound's chemical identity, physicochemical properties, and a robust, step-by-step protocol for its regioselective synthesis via N-alkylation of 3,5-dibromo-1H-pyrazole. We delve into the causality behind experimental choices, ensuring a reproducible and self-validating methodology. Furthermore, the guide outlines standard analytical techniques for structural confirmation and explores the vast synthetic utility of this molecule as a versatile building block for creating diverse chemical libraries through cross-coupling reactions. Safety protocols and handling guidelines are also provided. This document serves as a critical resource for researchers leveraging substituted pyrazoles in the pursuit of novel therapeutic agents.

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that bind to biological targets with high affinity and specificity. The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

The versatility of the pyrazole core is demonstrated by its presence in a wide array of commercially successful drugs with diverse pharmacological activities.[3][4] Notable examples include:

-

Celecoxib (Celebrex®) , a selective COX-2 inhibitor used to treat pain and inflammation.[2]

-

Sildenafil (Viagra®) , a phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[1][2]

-

Rimonabant , a cannabinoid receptor antagonist developed for obesity treatment.[1]

-

Fipronil® , a broad-spectrum insecticide used in agriculture.[5]

The continued discovery of pyrazole-containing compounds with potent biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, ensures that this scaffold will remain a high-priority target for synthetic and medicinal chemists.[1][4]

Chemical Identity and Physicochemical Properties

The subject of this guide is a specifically substituted pyrazole, whose nomenclature and key properties are critical for accurate documentation and research.

IUPAC Name: 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole

Synonyms: 1-Cyclopropylmethyl-3,5-dibromopyrazole

The chemical structure features a pyrazole ring brominated at positions 3 and 5, with a cyclopropylmethyl group attached to the N1 position. This substitution pattern makes it an ideal substrate for subsequent functionalization.

Caption: General workflow for the synthesis of the title compound.

Materials and Reagents

-

3,5-Dibromo-1H-pyrazole (CAS: 67460-86-0) * Sodium hydride (NaH), 60% dispersion in mineral oil

-

(Bromomethyl)cyclopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add 3,5-dibromo-1H-pyrazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2–0.5 M). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution.

-

Causality: Using a slight excess of NaH ensures complete deprotonation of the pyrazole. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution and the formation of a homogeneous solution indicate the formation of the sodium pyrazolate salt.

-

Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Causality: A small excess of the alkylating agent drives the reaction to completion.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Causality: The product is organic-soluble and will be extracted into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1-(cyclopropylmethyl)-3,5-dibromo-1H-pyrazole.

Analytical Characterization

Structural verification of the final compound is paramount. The following spectroscopic methods are standard for confirming the identity and purity of the synthesized product. While a specific spectrum for this compound is not publicly available, the expected data can be reliably predicted. [6][7] Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~6.4 (s, 1H, pyrazole C4-H), ~3.9 (d, 2H, N-CH₂), ~1.3 (m, 1H, cyclopropyl-CH), ~0.6 (m, 2H, cyclopropyl-CH₂), ~0.4 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR | δ (ppm): ~140 (C3), ~125 (C5), ~110 (C4), ~55 (N-CH₂), ~12 (cyclopropyl-CH), ~4 (cyclopropyl-CH₂) |

| Mass Spec (HRMS) | Expected m/z for C₇H₉Br₂N₂⁺ [M+H]⁺. The molecular ion peak will exhibit a characteristic isotopic pattern (approx. 1:2:1 ratio) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

Synthetic Utility and Research Applications

1-(Cyclopropylmethyl)-3,5-dibromo-1H-pyrazole is not typically an endpoint but rather a highly valuable and versatile intermediate for building molecular complexity. Its primary utility lies in its capacity as a scaffold for diversification through modern cross-coupling chemistry.

A Platform for Cross-Coupling Reactions

The two bromine atoms on the pyrazole ring are handles for a variety of transition-metal-catalyzed cross-coupling reactions. The electronic differences between C3 and C5 may allow for selective or sequential functionalization under carefully controlled conditions. This enables the synthesis of large libraries of compounds from a single, common intermediate.

Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds (e.g., attaching aryl or heteroaryl groups).

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Caption: Diversification potential via cross-coupling reactions.

This strategic approach allows researchers to rapidly explore the structure-activity relationship (SAR) of novel pyrazole derivatives, a critical process in lead optimization for drug discovery. [3]

Safety, Handling, and Storage

As a novel chemical entity, 1-(cyclopropylmethyl)-3,5-dibromo-1H-pyrazole must be handled with care, assuming it possesses hazards similar to its precursors and related structures.

-

Hazard Identification: Based on data for 3,5-dibromo-1H-pyrazole, this compound should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended. [9]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(Cyclopropylmethyl)-3,5-dibromo-1H-pyrazole represents a strategically designed molecular building block with significant potential for drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The true value of this compound lies in its capacity for controlled, sequential functionalization, enabling the rapid generation of diverse libraries of novel pyrazole-based molecules. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of such intermediates is a key step toward the development of next-generation therapeutics.

References

-

Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Kaur, H., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Organic & Medicinal Chemistry International Journal. [Link]

-

PubChem. 3,5-dibromo-1H-pyrazole. [Link]

-

PubChem. 3,5-dibromo-1-methyl-1H-pyrazole. [Link]

-

Thieme Chemistry. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 17(01), 0021. [Link]

-

Al-Ostath, A., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 8, 101662. [Link]

-

PubChemLite. 3-bromo-1-(cyclopropylmethyl)-1h-pyrazole. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES, 88(1), 515-524. [Link]

-

da Silva, F. S., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(21), 10831-10840. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. dpkmr.edu.in [dpkmr.edu.in]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Dibromo-1H-pyrazole | 67460-86-0 [chemicalbook.com]

- 9. 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7 [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Strategic Synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: Precursor Selection and N-Alkylation Dynamics

Executive Summary

The development of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators. 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole serves as a highly versatile, bifunctional building block. The dual bromine handles allow for sequential, regioselective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the cyclopropylmethyl group provides essential lipophilicity and metabolic stability.

This technical guide provides an in-depth analysis of the starting materials, the mechanistic rationale behind precursor selection, and a self-validating protocol for the core N-alkylation workflow.

Retrosynthetic Rationale & Precursor Causality

The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole relies on the strategic disconnection of the N1-alkyl bond, leading back to two primary starting materials: 3,5-dibromopyrazole and cyclopropylmethyl bromide .

The Symmetry Advantage

A common pitfall in pyrazole chemistry is the formation of N1/N2 regioisomer mixtures during the alkylation of unsymmetric pyrazoles. By utilizing 3,5-dibromopyrazole as the starting material, we exploit its C2v symmetric tautomeric nature. Alkylation at either the N1 or N2 position yields the exact same chemical entity. This completely eliminates the need for complex chromatographic separations of regioisomers, maximizing atom economy and overall yield [1].

Retrosynthetic disconnection of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole.

Synthesis and Selection of Starting Materials

Starting Material 1: 3,5-Dibromopyrazole

Mechanistic Challenge: Direct electrophilic bromination of 1H-pyrazole occurs preferentially at the electron-rich C4 position. Therefore, attempting to directly synthesize 3,5-dibromopyrazole via standard electrophilic aromatic substitution will inevitably result in 4-bromopyrazole or 3,4,5-tribromopyrazole[2].

Proven Solution: To bypass this regiochemical constraint, the standard industrial approach involves the exhaustive bromination of 1H-pyrazole to form 3,4,5-tribromopyrazole, followed by a regioselective C4-debromination.

-

Reductive Dehalogenation: Treatment of 3,4,5-tribromopyrazole with sodium sulfite ( Na2SO3 ) in dimethylacetamide (DMAc) at 160–180 °C selectively removes the C4 bromine [1].

-

Alternative: Recent advancements have also demonstrated that bromination of pyrazole-3-carboxylate esters followed by one-pot saponification and decarboxylation can yield 3,5-dibromopyrazole under milder conditions (-20 to 120 °C), removing cryogenic production constraints [1].

Starting Material 2: Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a commercially available, highly reactive primary alkyl halide. The cyclopropyl ring provides steric bulk that can favorably lock the conformation of the resulting molecule in the binding pockets of target proteins, while the methylene spacer ensures that the electrophilic carbon is highly susceptible to SN2 attack by the pyrazole nitrogen [3].

Core Workflow: N-Alkylation Protocol

Causality Behind Experimental Choices

The inductive electron-withdrawing effect of the two bromine atoms at the C3 and C5 positions significantly lowers the pKa of the pyrazole N-H proton (making it more acidic compared to unsubstituted 1H-pyrazole). Consequently, harsh bases like Sodium Hydride (NaH) are unnecessary and can lead to side reactions or degradation. A mild inorganic base such as Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides the optimal balance of deprotonation kinetics and thermodynamic stability [3].

Step-by-Step Methodology

This protocol is designed as a self-validating system; completion of the reaction can be cleanly tracked via LC-MS by monitoring the disappearance of the 3,5-dibromopyrazole mass peak (M+H: ~226 m/z).

-

Reactor Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3,5-dibromopyrazole (1.0 equivalent, e.g., 10.0 mmol, 2.26 g).

-

Solvent & Base Addition: Dissolve the starting material in anhydrous DMF (0.2 M, 50 mL). Add finely powdered Potassium Carbonate ( K2CO3 , 1.5 equivalents, 15.0 mmol, 2.07 g). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

-

Alkylation: Dropwise, add cyclopropylmethyl bromide (1.1 equivalents, 11.0 mmol, 1.48 g) via syringe.

-

Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 4 to 6 hours. Monitor progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.

-

Quench & Extraction: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

-

Washing & Drying: Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 10% EtOAc in Hexanes) to afford the pure 3,5-dibromo-1-(cyclopropylmethyl)pyrazole as a white to pale-yellow solid.

Step-by-step N-alkylation workflow for synthesizing the target pyrazole.

Quantitative Data: Alkylation Optimization

The following table summarizes the optimization parameters for the N-alkylation step. The data demonstrates why K2CO3 in DMF at 60 °C is the authoritative standard for this specific transformation.

| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Rationale / Observation |

| THF | NaH (1.2) | 0 to RT | 12 | >95% | 75% | Harsh base led to minor degradation products; lower yield. |

| MeCN | K2CO3 (1.5) | 80 | 8 | 85% | 82% | Incomplete conversion due to lower solubility of base. |

| DMF | K2CO3 (1.5) | 60 | 5 | >99% | 94% | Optimal kinetics; cleanly driven to completion. |

| DMF | Cs2CO3 (1.5) | RT | 12 | 98% | 91% | Excellent yield, but Cs2CO3 is less cost-effective for scale-up. |

Conclusion

The synthesis of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole is a prime example of leveraging molecular symmetry and electronic effects to streamline organic synthesis. By utilizing 3,5-dibromopyrazole—synthesized via controlled dehalogenation—chemists can perform a highly efficient, regioselective N-alkylation with cyclopropylmethyl bromide. The resulting scaffold is primed for downstream modular drug development, offering distinct, addressable vectors at the C3 and C5 positions for subsequent cross-coupling campaigns.

References

-

Brown, K., et al. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, American Chemical Society, 2023. URL:[Link]

-

Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, American Chemical Society, 2012. URL:[Link]

Unlocking the Pharmacological Potential of 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole: A Privileged Scaffold for Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the transition from a hit compound to a clinical candidate relies heavily on the selection of robust, versatile, and metabolically stable core scaffolds. 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1593023-61-0) is not a direct therapeutic agent in its raw form; rather, it is a highly engineered "privileged building block." This whitepaper deconstructs the structural rationale behind this specific molecule, detailing how its unique pharmacophoric elements—the pyrazole core, the cyclopropylmethyl appendage, and the orthogonal di-bromo handles—synergize to accelerate the discovery of targeted therapies, particularly in the realms of kinase inhibition and G-protein-coupled receptor (GPCR) modulation.

Structural and Pharmacophoric Rationale (The "Why")

As a Senior Application Scientist, I emphasize that every atom in a starting scaffold must serve a downstream biological or synthetic purpose. The architecture of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole is purposefully designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

The Pyrazole Core: A Kinase Hinge Binder

The pyrazole ring is a ubiquitous bioisostere for phenyl rings and amides, offering a unique electronic distribution. In the context of ATP-competitive protein kinase inhibitors, the unhindered N2 nitrogen acts as a critical hydrogen-bond acceptor. This allows the scaffold to perfectly mimic the N7 nitrogen of the adenine ring in ATP, anchoring the derived molecule to the backbone amides (e.g., hinge region) of the kinase active site [1].

The Cyclopropylmethyl Motif: Rigidity and Metabolic Stability

A common pitfall in drug design is the use of linear alkyl chains (like propyl or butyl groups), which are highly susceptible to rapid cytochrome P450-mediated oxidation and confer excessive conformational flexibility. The substitution of an N1-cyclopropylmethyl group provides three distinct advantages[2]:

-

Conformational Rigidity: The enhanced s-character of the cyclopropane C-C bonds restricts the rotational degrees of freedom, significantly reducing the entropic penalty upon binding to a target receptor.

-

Metabolic Shielding: The cyclopropyl ring is highly resistant to oxidative degradation compared to standard aliphatic chains.

-

Hydrophobic Engagement: The compact, lipophilic nature of the cyclopropylmethyl group is ideal for occupying tight hydrophobic pockets, a trait heavily exploited in the design of Dopamine D3 receptor modulators and opioid antagonists [4].

Orthogonal Reactivity of the 3,5-Dibromo Handles

The presence of bromine atoms at both the C3 and C5 positions provides a dual-axis for structural diversification. Crucially, these two positions are electronically and sterically distinct. The C5 position is sterically hindered by the adjacent N1-cyclopropylmethyl group but is also more acidic. This allows chemists to perform highly regioselective functionalizations (e.g., selective C5-lithiation followed by C3 Suzuki-Miyaura coupling), enabling the modular construction of complex bis-aryl pyrazole architectures [3, 5].

Predictive Biological Activity of Derived Architectures

By leveraging the orthogonal reactivity of this scaffold, researchers can synthesize libraries of compounds with potent biological activities across multiple therapeutic areas.

Oncology: ATP-Competitive Kinase Inhibitors

When functionalized with appropriate aryl or heteroaryl groups at the C3 and C5 positions, this scaffold yields potent inhibitors of kinases such as PI3K, Bcr-Abl, and Aurora kinases [1]. The cyclopropylmethyl group typically projects outward toward the solvent-exposed region or into a secondary hydrophobic specificity pocket, enhancing isoform selectivity.

Neuropharmacology: GPCR Modulation

The cyclopropylmethyl moiety is a classic pharmacophore in neuropharmacology, famously present in opioid receptor antagonists like naltrexone. Pyrazole derivatives utilizing this scaffold have shown immense potential as allosteric modulators and partial agonists for the Dopamine D3 receptor, offering therapeutic avenues for substance use disorders and schizophrenia [4].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol 1: Regioselective Sequential Functionalization of the Scaffold

Causality: Direct double-Suzuki coupling often leads to inseparable mixtures. By exploiting the higher acidity of the C5 proton/halogen, we use directed lithiation to functionalize C5 first, leaving the C3-bromide intact for subsequent palladium-catalyzed cross-coupling [5].

Step 1: Regioselective C5-Lithiation and Electrophilic Quench

-

Preparation: Dissolve 3,5-dibromo-1-(cyclopropylmethyl)pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Causality: The low temperature prevents ring-opening and ensures selective metal-halogen exchange at the C5 position due to the directing effect of the N1 lone pair.

-

Quench: Stir for 30 minutes, then add the desired electrophile (e.g., a boronic ester or aldehyde, 1.2 eq). Allow the reaction to slowly warm to room temperature.

-

Validation: Quench with saturated NH₄Cl. Extract with EtOAc. Perform LC-MS to confirm the mass of the mono-functionalized intermediate. Use 2D NMR (NOESY) to confirm C5 substitution (look for NOE cross-peaks between the N1-cyclopropylmethyl CH₂ protons and the newly introduced C5 group).

Step 2: C3 Suzuki-Miyaura Cross-Coupling

-

Preparation: Combine the C5-functionalized intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The dppf ligand provides a wide bite angle, facilitating the oxidative addition of the remaining, less hindered C3-bromide.

-

Reaction: Degas the mixture and heat to 90 °C for 12 hours.

-

Validation: Filter through Celite, concentrate, and purify via flash chromatography. Final purity must be >95% by HPLC prior to biological screening.

Protocol 2: High-Throughput Kinase Inhibition Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard colorimetric assays because the time-delay measurement eliminates auto-fluorescence interference from the pyrazole test compounds.

-

Assay Setup: In a 384-well low-volume plate, dispense 2 µL of the synthesized pyrazole derivative (serial dilutions in DMSO, final DMSO concentration <1%).

-

Enzyme Addition: Add 4 µL of the target kinase (e.g., PI3Kα) in reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

-

Reaction Initiation: Add 4 µL of ATP/Substrate mix (at the predetermined K_m for ATP). Incubate for 60 minutes.

-

Detection: Add 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin.

-

Validation: Read the plate using a TR-FRET compatible microplate reader.

-

Positive Control: Staurosporine (pan-kinase inhibitor).

-

Negative Control: 1% DMSO vehicle.

-

System Validation: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for screening.

-

Quantitative Data Presentation

The physicochemical properties of the raw scaffold dictate the permissible chemical space for downstream functionalization. The table below summarizes these metrics and their causal impact on generating Lipinski-compliant drug candidates.

| Property | Value (Scaffold) | Contribution to Final Drug Candidate (Causality) |

| Molecular Weight | 279.96 g/mol | Leaves a ~220 g/mol "budget" for R-groups to maintain Lipinski compliance (<500 Da). |

| LogP (Estimated) | ~2.5 - 3.0 | The cyclopropylmethyl group provides optimal lipophilicity for membrane permeability without inducing extreme hydrophobicity. |

| H-Bond Donors | 0 | Prevents excessive desolvation energy penalties upon entering a hydrophobic binding pocket. |

| H-Bond Acceptors | 1 (N2 of pyrazole) | Acts as the critical anchor point to the kinase hinge region backbone amides. |

| Rotatable Bonds | 2 | Maintains conformational rigidity, reducing entropic penalties upon target binding. |

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates the logical progression from the raw scaffold through regioselective functionalization to biological validation.

Caption: Workflow for the regioselective functionalization and biological screening of the pyrazole scaffold.

Targeted Signaling Pathway

When optimized into a final drug candidate, these pyrazole derivatives frequently target hyperactive kinase cascades in oncology, such as the PI3K/AKT/mTOR pathway.

Caption: Mechanism of action for pyrazole-derived ATP-competitive inhibitors targeting the PI3K pathway.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (National Institutes of Health)[Link] [1]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications)[Link] [2]

-

Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications)[Link] [3]

-

Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) Source: PMC (National Institutes of Health)[Link] [4]

-

Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors Source: PMC (National Institutes of Health)[Link] [5]

A Technical Guide to Determining the Solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in various organic solvents. In the absence of extensive published data for this specific molecule, this guide focuses on the foundational principles, predictive insights, and robust experimental methodologies required to generate reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives.[1][2] The journey of a novel compound from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[3]

This guide will provide a robust framework for determining the solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, empowering research and development teams to make data-driven decisions.

Physicochemical Profile and Predictive Analysis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

A molecule's structure dictates its properties, including solubility.[4] An analysis of the structure of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole allows for an initial, qualitative assessment of its likely solubility behavior.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself has a degree of polarity.

-

Dibromo Substitution: The two bromine atoms significantly increase the molecular weight and polarizability of the molecule. Halogen bonding can also influence interactions with certain solvents.

-

Cyclopropylmethyl Group: This N-substituent is nonpolar and adds to the lipophilicity of the compound.

Based on these features, 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is expected to be a solid at room temperature with limited aqueous solubility. Its solubility in organic solvents will be governed by the principle of "like dissolves like".[5] It is anticipated to have higher solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. The presence of two nitrogen atoms in the pyrazole ring provides potential sites for hydrogen bond acceptance, which could enhance solubility in protic solvents, although the N-alkylation prevents it from acting as a hydrogen bond donor.

Modern computational chemistry offers tools for in silico solubility prediction.[6][7][8] These models, often based on machine learning algorithms, analyze a molecule's structural descriptors to estimate its solubility in various solvents.[9][10] While these predictions are valuable for initial solvent screening, they must be confirmed by experimental data.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method , which measures thermodynamic solubility.[11] This "gold standard" approach ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Causality Behind Experimental Choices:

-

Excess Solid: The use of an excess of the solid ensures that the solution becomes saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.

-

Equilibration Time: Sufficient time is crucial for the system to reach thermodynamic equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.

-

Temperature Control: Solubility is temperature-dependent.[12] Therefore, maintaining a constant and defined temperature is critical for reproducibility.

-

Phase Separation: Complete separation of the undissolved solid from the saturated solution is essential to avoid overestimation of the solubility. Centrifugation is a reliable method for this.

-

Analytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound.

Experimental Workflow:

-

Preparation:

-

Add an excess amount of crystalline 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole to a series of glass vials.

-

Add a known volume of the selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C) for 24-72 hours.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

-

-

Quantification:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where compound availability may be limited, high-throughput solubility screening methods can be employed to rapidly assess the solubility of a large number of compounds in various solvents. These methods often measure kinetic solubility.

Common HTS Approaches:

-

Nephelometry: This technique measures the scattering of light by suspended particles to detect precipitation. A solution of the compound in a miscible co-solvent (like DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is determined.

-

UV-Vis Spectroscopy in Microplates: This method involves preparing serial dilutions of the compound in microplates, allowing them to equilibrate, and then measuring the absorbance of the clear supernatant after filtration or centrifugation.

While HTS methods are faster and require less material, they may not always reflect true thermodynamic solubility. However, they are invaluable for ranking compounds and selecting appropriate solvents for further studies.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Hypothetical Value | Hypothetical Value |

| Ethanol | 24.5 | Hypothetical Value | Hypothetical Value |

| Acetone | 21.0 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 37.5 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 9.1 | Hypothetical Value | Hypothetical Value |

| Dimethylformamide (DMF) | 36.7 | Hypothetical Value | Hypothetical Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Hypothetical Value | Hypothetical Value |

Note: These are placeholder values and must be determined experimentally.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating experimental processes. The following Graphviz diagrams illustrate the workflows for the shake-flask and a generic high-throughput solubility assay.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: General Workflow for High-Throughput Solubility Screening.

Conclusion

Determining the solubility of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. While predictive methods provide valuable initial guidance, rigorous experimental determination using validated methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide provides the theoretical and practical framework necessary for researchers to confidently undertake this critical characterization, ensuring a solid foundation for subsequent formulation and development activities.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

-

Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

Capot Chemical. (2026, January 12). MSDS of 3,5-dibromo-1-methyl-1H-pyrazole. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dibromo-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

- Google Patents. (n.d.). US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. epj-conferences.org [epj-conferences.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 8. lifechemicals.com [lifechemicals.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijnrd.org [ijnrd.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Guide to the Stability and Storage of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole for Research and Development Applications

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Among these, the pyrazole scaffold is a privileged motif in medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[1][4]

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is a highly functionalized intermediate, valuable for the synthesis of more complex molecules in drug discovery pipelines. The presence of reactive bromine atoms and the specific N-alkylation make it a versatile building block. However, the integrity and purity of such a reagent are paramount for the success of subsequent synthetic steps and the reliability of biological data. Degradation can lead to failed reactions, the formation of unwanted impurities, and misleading experimental outcomes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole. It outlines the primary degradation pathways and offers evidence-based recommendations for optimal storage and handling. Furthermore, it details experimental protocols for in-house stability assessment, ensuring the long-term viability of this critical research compound.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper management. While exhaustive experimental data for this specific molecule is not widely published, key identifiers and properties of close structural analogs provide a strong basis for stability considerations.

| Property | Value / Information | Source |

| Chemical Name | 3,5-Dibromo-1-(cyclopropylmethyl)-1H-pyrazole | BLDpharm[5] |

| CAS Number | 1593023-61-0 | BLDpharm[5] |

| Molecular Formula | C₇H₈Br₂N₂ | BLDpharm[5] |

| Molecular Weight | 279.96 g/mol | BLDpharm[5] |

| Physical Form | Likely a solid or liquid at room temperature. | Inferred from analogs |

| Analog Storage | 3,5-Dibromo-1H-pyrazole: 2-8°C, Inert atmosphere.[6] | Sigma-Aldrich[6] |

| Analog Storage | 3,5-Dibromo-1-methyl-1H-pyrazole: 4°C.[7] | Sigma-Aldrich[7] |

Core Stability Profile

The stability of a pyrazole derivative is dictated by the inherent chemistry of the heterocyclic ring and the influence of its substituents. For 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, several factors must be considered.

Intrinsic Chemical Stability

The pyrazole ring itself is relatively aromatic and stable, but it is susceptible to certain chemical transformations. The two bromine atoms at the 3 and 5 positions are electron-withdrawing, which can influence the electron density and reactivity of the ring. The N1-cyclopropylmethyl group prevents the annular tautomerism seen in N-unsubstituted pyrazoles, which simplifies its stability profile but does not eliminate other degradation risks.[8]

Key Degradation Pathways

Based on extensive data from analogous pyrazole and pyrazoline compounds, the following degradation pathways are of primary concern:

-

Oxidation : This is one of the most common degradation routes for pyrazole derivatives, often manifesting as a brown discoloration.[9][10] The reaction is typically mediated by atmospheric oxygen and can be accelerated by exposure to light and heat. The pyrazole ring is susceptible to CYP-mediated oxidation in biological systems, which points to its potential for chemical oxidation under ambient conditions.[11]

-

Hydrolysis : The presence of moisture can facilitate hydrolytic degradation.[9] While this compound lacks highly labile groups like esters, moisture can still interact with the molecule or catalyze other degradation processes. Therefore, storage in a desiccated environment is a critical preventative measure.

-

Photodegradation : Exposure to UV or visible light can provide the activation energy required to initiate oxidative processes or other radical-based degradation reactions. Protection from light is crucial for maintaining long-term purity.[9]

-

Thermal Stress : Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the compound may be stable at room temperature for short periods, long-term storage at elevated or even ambient temperatures can lead to a gradual loss of purity.[10]

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is required. The following recommendations are based on best practices for substituted pyrazoles.[6][9][10]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) for routine use. -20°C (Frozen) for long-term archival storage. | Reduced temperatures significantly slow the rate of all potential degradation reactions.[9][10] Cold-chain transport is often recommended for this class of compounds.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) . | An inert atmosphere is the most effective way to prevent oxidative degradation and subsequent discoloration.[6][9][10] |

| Light | Protect from Light . Store in amber glass vials or wrap containers in aluminum foil. | Prevents light-catalyzed oxidation and photodegradation.[9][10] |

| Moisture | Dry/Desiccated Environment . | Prevents potential hydrolysis and moisture-catalyzed degradation.[9][12] |

| Container | Tightly Sealed Vial . Use vials with PTFE-lined caps to ensure an airtight seal. | Prevents ingress of atmospheric oxygen and moisture.[12] |

Safe Handling Procedures

Proper handling is as crucial as proper storage to maintain compound integrity.

-

Equilibration : Before opening, always allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling : For maximum preservation, handle the compound in a glovebox or use techniques to flush the container with an inert gas (e.g., argon or nitrogen) before and after dispensing.

-

Dispensing : Use clean, dry spatulas or syringes. Avoid introducing any contaminants into the stock container.

-

Personal Protective Equipment (PPE) : Adhere to standard laboratory safety protocols. Wear gloves, safety glasses, and a lab coat.[12]

-

Avoid Incompatibilities : Keep away from strong oxidizing agents and strong bases.[13]

Experimental Protocols for Stability Assessment

Stability testing is a mandatory step in any drug development program and a best practice in a research setting to ensure data reproducibility.[14] These protocols provide a framework for assessing the stability of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole.

Workflow for Initial Stability Assessment

This workflow is designed to evaluate the compound's stability under recommended storage conditions over time.

Caption: Workflow for real-time stability testing.

Step-by-Step Methodology:

-

Initial Characterization (Time=0) : Upon receipt, perform a full characterization. Record the visual appearance (color, form) and obtain a high-quality purity profile using a validated HPLC method. This is your baseline.

-

Sample Preparation : Aliquot the compound into several small, amber glass vials appropriate for single-use. This prevents contamination and repeated freeze-thaw or warm-up cycles of the bulk material.

-

Inerting : Before sealing, flush the headspace of each vial with argon or nitrogen.

-

Storage : Place the vials under the desired storage condition (e.g., 2-8°C, protected from light).

-

Time-Point Analysis : At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot.

-